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Reported Potency (ICso, . .
Receptor Subtype Key Characteristics & Selectivity Notes
pAz2, or pKB)

P2X Family (lon

Channels)
P2X1 ICs0 ~0.5-1 pM [1] [2] One of the more potent antagonistic effects of
suramin [3].

P2X2 ICs0 ~0.49 uM [1] Competitively antagonized by suramin [4].

P2X3 Potency similar to Effectively blocked by suramin [3].
P2X1/P2X2 [3]

P2X7 Less potent than at Blocked by suramin [3].
P2X1/P2X3 [3]

P2Y Family

(GPCRs)

P2Y1 (Turkey) pA2 = 5.77 [2] More potently antagonized than P2Y2 [2].

P2Y2 (Human) pAz = 4.32; Ki = ~50 uM [2] Less potent antagonism; Schild plot slope >1
[5] suggests complex interaction [2].
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Reported Potency (ICso,

Receptor Subtype Key Characteristics & Selectivity Notes
pA2, or pKB)

P2Y4, P2Y6, Equipotent or more potent Lacks selectivity [6].

P2Y11, P2Y12 than at P2Y2 [6]

Key Experimental Protocols for Suramin

The following are established methodologies for studying suramin's antagonist effects at P2 receptors.

Functional Antagonism on Isolated Blood Vessels

This protocol assesses suramin's effect on contractile responses in tissue [4].

¢ Primary Readout: Isometric tension measurement.

o Tissue Preparation: Isolated rings of rabbit ear artery, denuded of endothelium.

e Agonist: Cumulative concentration-effect curves are constructed using a,3-methylene ATP (a stable
ATP analog).

¢ Antagonist Application: Tissues are incubated with increasing concentrations of suramin.

e Critical Parameter: Incubation Time. Suramin equilibrates slowly with receptors. Shorter
incubations (e.g., 15 min) can yield a Schild plot slope greater than unity, while longer incubations
(e.g., 3 hours) are required for equilibrium, resulting in a Schild plot slope of 1.00, confirming simple
competition [4].

¢ Data Analysis: Schild plot analysis to determine pKs/pA:z value.

Calcium Mobilization Assay in Recombinant Cells

This protocol is used for Gg-coupled P2Y receptors (e.g., P2Y2, P2Y1) [6] [5].

e Cell Line: 1321N1 human astrocytoma cells stably transfected with the human P2Y2 receptor.

e Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4, Fura-2).

e Agonist Stimulation: Cells are stimulated with an agonist like UTP (P2Y2 receptor-specific).

e Antagonist Pre-treatment: Cells are pre-incubated with suramin or its derivatives before agonist
addition.

¢ Primary Readout: Change in intracellular calcium concentration, measured as fluorescence intensity
using a flexstation or plate reader.
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o Data Analysis: ICso values for antagonists are determined from concentration-response curves.
Schild analysis can be performed to confirm competitive antagonism.

Two-Electrode Voltage Clamp (TEVC) in Oocytes

This protocol is used for studying ionotropic P2X receptors [1].

e EXxpression System: Xenopus laevis oocytes injected with cRNA for a specific P2X receptor subunit
(e.g., rat P2X2).

¢ Voltage Clamp: Oocytes are voltage-clamped at a holding potential (e.g., -60 mV).

e Agonist Application: ATP is applied to evoke inward cationic currents.

e Antagonist Application: Suramin is applied before and during ATP challenge to measure inhibition
of the current.

¢ Primary Readout: Peak current amplitude.

e Data Analysis: ICso values for suramin are calculated from concentration-inhibition curves.

The Role of Suramin in Modern Purinergic Research

While suramin remains a foundational tool for confirming purinergic signaling, its lack of selectivity has
driven the development of more refined compounds [3] [7]. Research has focused on creating suramin
derivatives to improve selectivity and properties [6] [1] [5]. The following diagram illustrates how suramin

and newer antagonists interact with P2 receptor signaling.
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> Suramin and its derivatives act as competitive antagonists, blocking the binding of ATP/UTP to both P2X

and P2Y receptors, thereby inhibiting downstream signaling.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Molecular Determinants of Potent P2X2 Antagonism ... [sciencedirect.com]

© 2026 Smolecule. All rights reserved. 4/6 Tech Support


https://www.smolecule.com/products/s003035?utm_src=pdf-body-img
https://www.smolecule.com/products/s003035?utm_src=pdf-body
https://www.smolecule.com/products/s003035?utm_src=pdf-custom-synthesis
https://www.sciencedirect.com/science/article/abs/pii/S0026895X24029341
https://www.smolecule.com/products/s003035?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

2. PPADS and suramin as antagonists at cloned P2Y [pmc.ncbi.nlm.nih.gov]

3. P2X Receptors as Drug Targets - PMC - PubMed Central [pmc.ncbi.nim.nih.gov]
4. Suramin is a slowly-equilibrating but competitive ... [pubmed.ncbi.nim.nih.gov]

5. Design, synthesis and biological evaluation of suramin ... [sciencedirect.com]

6. Profiling of a suramin-derived compound library at ... [pmc.ncbi.nim.nih.gov]

7. Recommended tool compounds and drugs for blocking ... [link.springer.com]

To cite this document: Smolecule. [Suramin's Pharmacological Profile at P2 Receptors]. Smolecule,
[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b003035#suramin-p2x-p2y-

receptor-antagonist]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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